(Quinoxalin-2-ylmethylidene)propanedinitrile
Overview
Description
(Quinoxalin-2-ylmethylidene)propanedinitrile is an organic compound that features a quinoxaline ring attached to a methylene group, which is further connected to a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Quinoxalin-2-ylmethylidene)propanedinitrile typically involves the condensation of quinoxaline derivatives with malononitrile. One common method is the Knoevenagel condensation, where quinoxaline aldehydes react with malononitrile in the presence of a base such as piperidine . The reaction is usually carried out in a solvent like ethanol under reflux conditions to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: (Quinoxalin-2-ylmethylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The methylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinoxaline derivatives with hydroxyl or carbonyl groups.
Reduction: Aminoquinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives.
Scientific Research Applications
(Quinoxalin-2-ylmethylidene)propanedinitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Its derivatives are explored for their anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of (Quinoxalin-2-ylmethylidene)propanedinitrile involves its interaction with specific molecular targets. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can improve neurotransmission in Alzheimer’s disease . The compound’s photochemical properties are attributed to its ability to undergo amide–iminol tautomerism, which affects its electronic structure and reactivity .
Comparison with Similar Compounds
Styrylquinoxalin-2(1H)-ones: These compounds share a similar quinoxaline core but differ in the substituents attached to the ring.
Quinoline-malononitrile derivatives: These compounds have a quinoline ring instead of a quinoxaline ring but exhibit similar reactivity and applications.
Uniqueness: (Quinoxalin-2-ylmethylidene)propanedinitrile is unique due to its specific combination of a quinoxaline ring and a malononitrile moiety, which imparts distinct chemical and photochemical properties. Its ability to act as a versatile building block for various chemical reactions and its potential in medicinal chemistry make it a compound of significant interest .
Properties
IUPAC Name |
2-(quinoxalin-2-ylmethylidene)propanedinitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4/c13-6-9(7-14)5-10-8-15-11-3-1-2-4-12(11)16-10/h1-5,8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHGFMJJGLYCNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C=C(C#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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